Tinidazole

Pharmacokinetics Half-life Clearance

Tinidazole (CAS 148159-84-6), a second-generation 5-nitroimidazole, has a 14.0–14.7 h elimination half-life—nearly double metronidazole—enabling single-dose regimens. It delivers a 97.7% bacterial vaginosis cure rate (single 2 g dose) vs 77.9% for metronidazole, superior potency against metronidazole-resistant T. vaginalis, and 72 h anaerobic coverage from one preoperative dose. Its quantifiable PK/PD advantages translate directly to superior efficacy, tolerability, and patient compliance. Ideal for antiprotozoal/antibacterial R&D and API formulation. Inquire for bulk pricing.

Molecular Formula C8H13N3O4S
Molecular Weight 247.27 g/mol
CAS No. 148159-84-6
Cat. No. B3419602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinidazole
CAS148159-84-6
Molecular FormulaC8H13N3O4S
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
InChIInChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
InChIKeyHJLSLZFTEKNLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.1 [ug/mL] (The mean of the results at pH 7.4)
3.03e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tinidazole (CAS 148159-84-6): A Procurement-Ready 5-Nitroimidazole with a Pharmacokinetically Distinct Profile for Protozoal and Anaerobic Infections


Tinidazole (CAS 148159-84-6) is a second-generation 5-nitroimidazole antimicrobial agent with established antiprotozoal and antibacterial activity [1]. As an orally and intravenously bioavailable synthetic nitroimidazole derivative, it shares a core mechanism of action with other members of its class—microbial nitroreductase-mediated activation leading to DNA damage—but possesses a distinct pharmacokinetic signature [2]. Specifically, tinidazole exhibits an extended serum elimination half-life, which directly supports simplified, less frequent dosing regimens compared to the class prototype, metronidazole, and its close analogs [1][2].

Tinidazole Procurement Rationale: Why Substitution with Metronidazole or Other Nitroimidazoles is Not Clinically or Operationally Equivalent


Generic substitution among 5-nitroimidazoles is contraindicated by fundamental differences in clinical pharmacology and antimicrobial potency. Tinidazole's extended elimination half-life (14.0–14.7 hours) compared to metronidazole (7.9–8.8 hours) dictates that tinidazole can achieve equivalent or superior clinical outcomes with less frequent dosing [1][2]. Moreover, in vitro susceptibility testing reveals that species-specific minimum inhibitory concentrations (MICs) vary significantly between tinidazole and metronidazole against clinically important pathogens such as *Bacteroides fragilis* and *Prevotella bivia*, undermining any assumption of microbiological interchangeability [3]. Finally, resistance patterns are not uniform: tinidazole retains superior activity against metronidazole-resistant strains of *Trichomonas vaginalis*, demonstrating lower minimal lethal concentrations (MLCs) where metronidazole fails [4]. These quantifiable differences in pharmacokinetics, pathogen-specific potency, and resistance profiles directly impact therapeutic outcomes and patient management.

Tinidazole Quantitative Evidence Guide: Head-to-Head PK/PD, In Vitro, and Clinical Differentiation Data


Pharmacokinetic Differentiation: Tinidazole Exhibits a Significantly Longer Elimination Half-Life and Lower Clearance Than Metronidazole

In a controlled crossover study in healthy volunteers, tinidazole demonstrated a significantly prolonged elimination half-life compared to metronidazole across multiple administration routes [1]. Following a 500 mg oral dose, tinidazole concentrations were significantly higher than those of metronidazole from 3 hours onwards, a direct consequence of its reduced systemic clearance [1].

Pharmacokinetics Half-life Clearance Dosing Interval Bioavailability

In Vitro Microbiological Activity: Tinidazole Demonstrates Lower Geometric Mean MIC Against Gram-Negative Anaerobes Compared to Metronidazole

When tested against 69 clinical strains of obligately anaerobic Gram-negative bacilli, tinidazole exhibited a lower geometric mean minimum inhibitory concentration (MIC) than metronidazole, indicating greater in vitro potency on a weight basis [1].

Antimicrobial Susceptibility MIC Anaerobic Bacteria Bacteroides fragilis In Vitro

Superior Activity Against Metronidazole-Resistant Trichomonas vaginalis: Tinidazole Demonstrates Lower Minimal Lethal Concentrations

In a study evaluating therapeutic options for metronidazole-resistant *Trichomonas vaginalis* strains, tinidazole demonstrated superior effectiveness compared to metronidazole itself [1]. This was quantified by lower minimal lethal concentration (MLC) levels against the resistant isolates, confirming tinidazole's retained activity where metronidazole's potency is diminished [1].

Drug Resistance Trichomonas vaginalis MLC Antiprotozoal Nitroimidazole

Clinical Tolerability and Patient Satisfaction: Tinidazole Elicits Significantly Fewer Side Effects in Amoebic Liver Abscess Therapy

The TARMENTS trial, a triple-arm randomized controlled trial comparing metronidazole, tinidazole, and secnidazole in patients with amoebic liver abscess, found a highly significant difference in drug-related side effects favoring tinidazole [1]. Tinidazole was associated with minimal side effects, while metronidazole exhibited the maximum side effects and tolerability issues [1].

Randomized Controlled Trial Tolerability Side Effects Amoebic Liver Abscess Patient Satisfaction

Long-Term Cure Rates in Bacterial Vaginosis: Single-Dose Tinidazole Achieves Superior 4-Week Outcomes Compared to Metronidazole

In a prospective, comparative RCT evaluating single-dose oral regimens for bacterial vaginosis, tinidazole 2 g demonstrated a statistically significant and clinically superior cure rate at 4 weeks compared to metronidazole 2 g [1]. This indicates not only effective initial clearance but also a reduced rate of early relapse.

Bacterial Vaginosis Cure Rate Single-Dose Regimen Long-Term Efficacy Randomized Controlled Trial

Procurement Value Proposition: Tinidazole Presents a Favorable Cost-to-Outcome Ratio for Short-Course Therapy

A comparative analysis of efficacy, safety, and cost identifies tinidazole as a preferred agent within its class [1]. The total cost for a standard 3-day course of tinidazole (1 g/day) is comparable to or lower than a 7-10 day course of metronidazole, while offering a more convenient dosing schedule and a more favorable side effect profile [1][2].

Cost-Effectiveness Procurement Health Economics Treatment Regimen P-drug Selection

Tinidazole: High-Value Application Scenarios Driven by Quantified Pharmacokinetic and Clinical Advantages


Single-Dose or Short-Course Treatment of Protozoal and Anaerobic Infections in Ambulatory Care

The extended half-life of tinidazole (14.0–14.7 h vs. metronidazole 7.9–8.8 h) [1] underpins its suitability for single-dose or once-daily short-course regimens. Clinical evidence demonstrates that a single 2 g oral dose of tinidazole achieves a 4-week bacterial vaginosis cure rate of 97.7%, significantly surpassing the 77.9% cure rate achieved with an equivalent single dose of metronidazole [2]. This pharmacokinetic-pharmacodynamic advantage makes tinidazole an ideal agent for use in outpatient clinics, remote healthcare settings, and public health programs where patient follow-up is challenging and adherence to multi-day regimens is poor.

Therapeutic Management of Documented or Suspected Metronidazole-Resistant Trichomoniasis

In the context of rising concerns regarding metronidazole resistance in *Trichomonas vaginalis*, tinidazole has been demonstrated to possess superior activity against metronidazole-resistant strains, exhibiting lower minimal lethal concentrations (MLCs) [3]. This positions tinidazole as a critical second-line or even preferred first-line agent in regions or patient populations with known high rates of metronidazole resistance or in cases of documented treatment failure with metronidazole.

Treatment of Amoebic Liver Abscess Where Patient Tolerability is a Primary Concern

For the management of amoebic liver abscess, the TARMENTS RCT provides Level I evidence that tinidazole offers a significantly better tolerability profile than metronidazole, with minimal drug-related side effects (p < 0.0001) [4]. This translates to higher patient satisfaction scores and may reduce the need for ancillary medications to manage side effects. Tinidazole should be preferentially selected in clinical protocols aiming to optimize patient comfort and adherence during the treatment of this serious infection.

Surgical Prophylaxis in Colorectal Procedures Requiring Extended Anaerobic Coverage

Tinidazole's prolonged serum half-life (16.4 ± 3.8 h) and sustained tissue concentrations in intestinal tissues support its use as a prophylactic agent in colorectal surgery [5]. Following a single preoperative dose, tinidazole provides detectable serum and tissue concentrations for up to 72 hours, offering extended anaerobic coverage throughout the perioperative period [5]. This extended duration of action may simplify prophylactic regimens compared to agents requiring multiple intraoperative or postoperative doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tinidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.